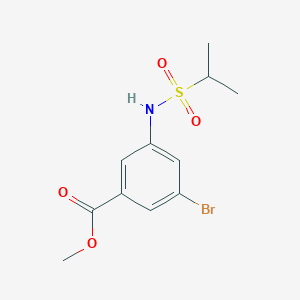
Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a 1-methylethylsulfonamido group at the fifth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate typically involves the following steps:
Sulfonamidation: The 1-methylethylsulfonamido group can be introduced through a sulfonamidation reaction. This involves reacting the brominated benzoate with an appropriate sulfonamide derivative under suitable conditions, often in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the sulfonamido group.
Oxidation Reactions: The sulfonamido group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Dehalogenated or desulfonamidated benzoates.
Oxidation: Sulfone derivatives of the original compound.
科学的研究の応用
Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers study its effects on biological systems to understand its potential therapeutic or toxicological properties.
作用機序
The mechanism of action of Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamido group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function.
類似化合物との比較
Similar Compounds
Methyl 3-bromo-5-methylbenzoate: Lacks the sulfonamido group, making it less versatile in biological interactions.
Methyl 3-bromo-5-(methylsulfanyl)benzoate: Contains a methylsulfanyl group instead of a sulfonamido group, leading to different chemical reactivity and biological properties.
Methyl 3-bromo-5-(methylsulfonyl)benzoate: Features a sulfonyl group, which can affect its oxidation state and reactivity.
Uniqueness
Methyl 3-bromo-5-(1-methylethylsulfonamido)benzoate is unique due to the presence of both a bromine atom and a 1-methylethylsulfonamido group, which confer distinct chemical and biological properties
特性
IUPAC Name |
methyl 3-bromo-5-(propan-2-ylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-7(2)18(15,16)13-10-5-8(11(14)17-3)4-9(12)6-10/h4-7,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRWKFZHGWUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=CC(=C1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














